N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-3-5-11(6-4-9)15-8-12(18-13(15)17)7-14-10(2)16/h3-6,12H,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHZUHBNUKJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodocyclocarbamation Method
The iodocyclocarbamation route, historically employed for oxazolidinone synthesis, involves cyclization of aryl isocyanates with epoxides. For N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide, this method begins with (R)-glycidyl butyrate and 4-methylphenyl isocyanate. Lithium bromide catalyzes the reaction in refluxing xylene, forming the oxazolidinone core. Key steps include:
- Epoxide Activation : Tributylphosphine oxide solubilizes LiBr, enabling nucleophilic attack by the isocyanate.
- Cyclization : The activated epoxide undergoes ring closure, yielding the 5-(R)-hydroxymethyl intermediate.
- Functionalization : Tosylation of the hydroxymethyl group, followed by azide displacement and Staudinger reduction, produces the primary amine. Subsequent acetylation with acetic anhydride introduces the acetamide moiety.
Optimization : Pyridine additives suppress alkylative side reactions, improving yield (78–82%). However, this method requires multiple isolation steps, increasing production time.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates oxazolidinone formation. A modified protocol for this compound involves:
- Reagents : 3-(p-Tolyl)amino-1-propanol, diethyl carbonate, sodium methoxide.
- Conditions : 135°C, 100 W microwave power, 20 minutes.
The reaction proceeds via base-catalyzed cyclization, eliminating ethanol and forming the oxazolidinone ring. Purification via silica gel chromatography (hexane:ethyl acetate, 6:4) affords the product in 85% yield.
Advantages :
- Reduced reaction time (20 minutes vs. 12–24 hours conventionally).
- Enhanced regioselectivity due to uniform heating.
One-Step Catalytic Process
US Patent 7087784B2 discloses a streamlined method using:
- Starting Materials : N-(p-Tolyl)-O-methylcarbamate and (S)-acetamidoacetoxypropane.
- Catalysts : Lithium tert-butoxide, nucleophiles (e.g., hexamethylphosphoramide).
The reaction occurs in tetrahydrofuran at −78°C, directly yielding the target compound without isolating intermediates. Key features:
- Mechanism : Lithium cations coordinate the carbamate, facilitating nucleophilic attack by the acetamidoacetoxypropane.
- Yield : 91–94% with >99% enantiomeric excess.
Industrial Relevance : Eliminates unstable intermediates (e.g., oxiranylmethylacetamide), enabling large-scale production.
Hydrogenation-Acetylation Sequence
Adapted from Linezolid synthesis, this two-step approach involves:
- Azide Reduction : (R)-N-[[3-(p-Tolyl)-2-oxo-5-oxazolidinyl]methyl]azide is hydrogenated using 10% palladium on carbon in ethyl acetate.
- Acetylation : The resultant amine reacts with acetic anhydride in pyridine, forming the acetamide.
Critical Parameters :
- Hydrogen pressure: 30 psi.
- Temperature: 25–35°C.
- Impurity Control: Sodium carbonate washes reduce (R)-isomer content to <0.15%.
Catalytic Asymmetric Amination
This enantioselective method employs:
- Substrates : p-Tolualdehyde, hydroxylamine.
- Catalyst : Chiral thiourea-derivatized cinchona alkaloids.
The reaction forms a β-amino alcohol intermediate, which cyclizes with diethyl carbonate under basic conditions. Subsequent acetylation yields the target compound with 98% enantiomeric excess.
Advantages :
- High stereochemical fidelity.
- Scalable to gram quantities.
Comparative Analysis of Methods
Physicochemical Characterization
XRPD Peaks : Prominent diffraction angles at 10.5°, 15.8°, and 21.3° (2θ) confirm crystalline structure.
Particle Size : <200 μm (optimized to <100 μm via jet milling).
Chemical Reactions Analysis
Types of Reactions
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group or the oxazolidinone ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazolidinone derivatives, while substitution reactions can produce a wide range of functionalized oxazolidinones.
Scientific Research Applications
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex. This action disrupts bacterial growth and replication, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid but with improved potency and reduced side effects.
Contezolid: A newer oxazolidinone derivative with promising antibacterial activity.
Uniqueness
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is unique due to its specific structure, which includes a p-tolyl group and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide, also referred to as N-{[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide, is a compound of significant interest due to its biological activity, particularly its antibacterial properties. This article provides a detailed overview of its mechanism of action, pharmacokinetics, and potential applications in medicine and research.
Target of Action : The primary target of this compound is the 23S ribosomal RNA of the 50S subunit in bacterial ribosomes.
Mode of Action : The compound functions by binding to a specific site on the 23S rRNA, inhibiting bacterial protein synthesis. This inhibition disrupts the production of essential proteins necessary for bacterial growth and replication, ultimately leading to bacterial cell death.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Well absorbed from the gastrointestinal tract.
- Distribution : Widely distributed throughout the body.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted in both urine and feces.
Biological Activity
The biological activity of this compound has been evaluated in various studies. Below is a summary of notable findings:
| Study | Findings |
|---|---|
| In vitro antibacterial assays | Demonstrated significant inhibition against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). |
| Structure-activity relationship (SAR) studies | Identified that modifications to the oxazolidinone core can enhance antibacterial potency and selectivity. |
| Cellular assays | Indicated potential for use in studying enzyme interactions and cellular processes due to its ability to affect protein synthesis pathways. |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) as low as 2.0 µM against Micrococcus luteus, indicating potent antibacterial activity. Further studies suggested that the compound's efficacy could be enhanced through structural modifications, making it a promising candidate for further development.
Case Study 2: Therapeutic Applications
Research exploring the therapeutic applications of this compound indicated its potential for development into an antibiotic treatment targeting resistant bacterial infections. Its ability to inhibit protein synthesis positions it alongside existing oxazolidinone antibiotics like linezolid, with potential advantages in terms of efficacy and reduced side effects.
Q & A
Q. What statistical methods analyze discrepancies in bioactivity data across studies?
- Meta-Analysis : ANOVA compares IC₅₀ values from independent assays, with post-hoc Tukey tests identifying outliers (p < 0.05) .
- Machine Learning : Random Forest models classify structure-activity relationships (SAR) using descriptors like topological polar surface area (TPSA: 65 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
